molecular formula C15H10BrClN2O B12105598 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one

3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one

Cat. No.: B12105598
M. Wt: 349.61 g/mol
InChI Key: RXPHLIAWRAZJSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the bromination of 4-(2-chlorophenyl)-1H-quinolin-2-one followed by amination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one involves its interaction with various molecular targets:

    Molecular Targets: DNA, enzymes involved in cell replication, and microbial proteins.

    Pathways Involved: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

    Quinoline: A basic structure similar to 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one but without the amino, bromo, and chlorophenyl substituents.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Camptothecin: An anticancer agent with a quinoline-based structure

Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the amino, bromo, and chlorophenyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C15H10BrClN2O

Molecular Weight

349.61 g/mol

IUPAC Name

3-amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one

InChI

InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20)

InChI Key

RXPHLIAWRAZJSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl

Origin of Product

United States

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